2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including piperazine, pyrazole, and pyrimidine moieties
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear receptor Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for neurodegenerative disorders like Parkinson’s disease .
Mode of Action
This compound acts as an agonist of Nurr1 , enhancing its transcriptional activity . The interaction with Nurr1 leads to the activation of this receptor, which in turn can have various downstream effects depending on the cellular context .
Biochemical Pathways
The activation of Nurr1 by this compound can affect multiple biochemical pathways. These include pathways related to the development and function of dopamine neurons, as well as pathways involved in neuroprotection . The exact downstream effects can vary depending on the specific cellular context and the level of Nurr1 activation.
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good bioavailability and brain penetration
Result of Action
The activation of Nurr1 by this compound can lead to neuroprotective effects in vitro . In animal models of Parkinson’s disease, this compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (PD173074): A selective tyrosine kinase inhibitor with applications in cancer research.
NVP-BGJ398: Another inhibitor of the fibroblast growth factor receptor family, used in cancer therapy.
Uniqueness
What sets 2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-6-24-9-11-25(12-10-24)18(27)8-7-17-15(4)23-26(16(17)5)20-21-14(3)13(2)19(28)22-20/h6-12H2,1-5H3,(H,21,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSACFNGPMDSDFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.